molecular formula C8H13N3O2 B11810870 tert-Butyl 1H-imidazol-2-ylcarbamate

tert-Butyl 1H-imidazol-2-ylcarbamate

Cat. No.: B11810870
M. Wt: 183.21 g/mol
InChI Key: VFDXXYHLRRIZMC-UHFFFAOYSA-N
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Description

tert-Butyl 1H-imidazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of tert-Butyl 1H-imidazol-2-ylcarbamate typically involves the reaction of imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Imidazole+tert-Butyl chloroformatetert-Butyl 1H-imidazol-2-ylcarbamate\text{Imidazole} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Imidazole+tert-Butyl chloroformate→tert-Butyl 1H-imidazol-2-ylcarbamate

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 1H-imidazol-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as or .

    Reduction: The compound can be reduced using reducing agents like or .

    Substitution: The tert-butyl group can be substituted with other functional groups using reagents like or .

Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1H-imidazol-2-ylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 1H-imidazol-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with biological membranes , affecting their structure and function.

Comparison with Similar Compounds

tert-Butyl 1H-imidazol-2-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1H-imidazol-4-ylcarbamate
  • tert-Butyl 1H-imidazol-5-ylcarbamate
  • tert-Butyl 1H-imidazol-2-ylmethylcarbamate

These compounds share the imidazole ring structure but differ in the position or nature of the substituents. The unique positioning of the tert-butyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

tert-Butyl 1H-imidazol-2-ylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3. The structure features a tert-butyl group attached to an imidazole ring, which is further substituted with a carbamate functional group. This unique arrangement contributes to its biological activity by influencing solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
  • Fungal Activity : It also demonstrates antifungal properties against species like Candida albicans, making it a candidate for treating fungal infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar imidazole structures have been reported to induce apoptosis in cancer cells through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thus slowing down tumor growth.
  • Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Metal Ion Binding : The imidazole ring can chelate metal ions, which are crucial for the activity of many enzymes. This interaction can modulate enzyme activity, leading to altered biochemical pathways.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer progression .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique characteristics of this compound:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamateFormyl group at the 5-positionEnhanced solubility due to formyl group
tert-Butyl (2-(1H-imidazol-1-yl)ethyl)carbamateEthyl substitution on imidazoleDifferent pharmacokinetic profile
Benzimidazole derivativesFused benzene ring with imidazoleIncreased stability and varied applications

This table highlights how structural variations influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study conducted by researchers at UC San Diego demonstrated that this compound effectively inhibited bacterial growth in vitro, with minimal cytotoxicity towards human cells .
  • Cancer Cell Studies : Research published in MDPI indicated that similar imidazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development as anticancer agents .
  • Mechanistic Insights : A recent investigation into the binding affinity of this compound revealed its capability to interact with key metabolic enzymes, providing insights into its potential therapeutic roles .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

tert-butyl N-(1H-imidazol-2-yl)carbamate

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H,1-3H3,(H2,9,10,11,12)

InChI Key

VFDXXYHLRRIZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN1

Origin of Product

United States

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